pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide is a heterocyclic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a benzodiazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide typically involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines . This reaction proceeds through the formation of quaternary 2-aminopyridinium salts as intermediates . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one, while reduction may produce a dihydro derivative of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide include other benzodiazepine derivatives, such as:
Uniqueness
This compound is unique due to its specific fused ring structure and the presence of an imine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H12BrN3 |
---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide |
InChI |
InChI=1S/C13H11N3.BrH/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13;/h1-8,14H,9H2;1H |
InChI-Schlüssel |
HTADTGFUSVIDAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.